molecular formula C19H16N2O3S2 B298810 ethyl 3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B298810
M. Wt: 384.5 g/mol
InChI Key: YKPMQWQFSPJNRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, also known as TPTC, is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. TPTC has gained significant attention in the scientific community due to its potential therapeutic applications and its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is not fully understood. However, studies have shown that ethyl 3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. ethyl 3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
ethyl 3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been shown to exhibit significant biochemical and physiological effects. Studies have shown that ethyl 3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. ethyl 3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, ethyl 3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been shown to have potent antioxidant activity, which makes it a promising candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of ethyl 3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is its unique chemical structure, which makes it a promising candidate for the development of new drugs. However, one of the limitations of ethyl 3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research of ethyl 3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. One of the future directions is to investigate the potential therapeutic applications of ethyl 3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate in the treatment of various diseases, such as cancer and inflammatory diseases. Another future direction is to develop new derivatives of ethyl 3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate and to identify its molecular targets.

Synthesis Methods

Ethyl 3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be synthesized using a one-pot, three-component reaction. The reaction involves the condensation of 2-aminothiophenol, ethyl acetoacetate, and phenyl isothiocyanate in the presence of a catalytic amount of triethylamine. The reaction proceeds via the formation of an intermediate isothiocyanate, which undergoes a cyclization reaction to form the final product, ethyl 3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate.

Scientific Research Applications

Ethyl 3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has shown potential therapeutic applications in various fields of research. Studies have shown that ethyl 3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibits anti-inflammatory, anti-cancer, and anti-microbial activities. ethyl 3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has also been shown to have potent antioxidant activity, which makes it a promising candidate for the treatment of oxidative stress-related diseases.

properties

Product Name

ethyl 3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Molecular Formula

C19H16N2O3S2

Molecular Weight

384.5 g/mol

IUPAC Name

ethyl 3-oxo-7-phenyl-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H16N2O3S2/c1-2-24-18(23)15-16(12-7-4-3-5-8-12)20-19-21(14(22)11-26-19)17(15)13-9-6-10-25-13/h3-10,17H,2,11H2,1H3

InChI Key

YKPMQWQFSPJNRX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)CS2)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)CS2)C4=CC=CC=C4

Origin of Product

United States

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